ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-7-nitro-1H-indole-2-carboxylate
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Overview
Description
ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-METHYL-7-NITRO-1H-INDOLE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines an indole core with a phthalimide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-METHYL-7-NITRO-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the phthalimide group through a series of condensation and substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-METHYL-7-NITRO-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-METHYL-7-NITRO-1H-INDOLE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-METHYL-7-NITRO-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of the research.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE
- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
- Ethyl {2- [ (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dioxolan-2-yl}acetate
Uniqueness
ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-METHYL-7-NITRO-1H-INDOLE-2-CARBOXYLATE stands out due to its combination of an indole core with a phthalimide moiety, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C22H19N3O6 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-7-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C22H19N3O6/c1-3-31-22(28)19-13(16-10-12(2)11-17(25(29)30)18(16)23-19)8-9-24-20(26)14-6-4-5-7-15(14)21(24)27/h4-7,10-11,23H,3,8-9H2,1-2H3 |
InChI Key |
UEBSZAYVZTZFFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)C)[N+](=O)[O-])CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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